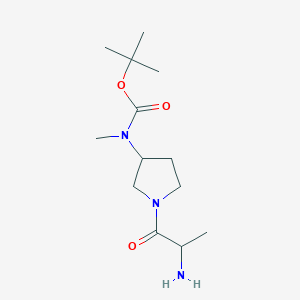
tert-Butyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and an aminopropanoyl moiety
Métodos De Preparación
The synthesis of tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and subsequent coupling reactions. Common synthetic routes may involve the use of tert-butyl carbamate as a starting material, which is then subjected to various reaction conditions to achieve the desired product. Industrial production methods often employ palladium-catalyzed reactions and other advanced techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aminopropanoyl and pyrrolidine moieties, leading to the formation of various substituted products.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound used in various chemical syntheses.
tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)carbamate: A closely related compound with slight structural differences.
The uniqueness of tert-Butyl (®-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(methyl)carbamate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H25N3O3 |
|---|---|
Peso molecular |
271.36 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-6-10(8-16)15(5)12(18)19-13(2,3)4/h9-10H,6-8,14H2,1-5H3 |
Clave InChI |
BNKZLILNRMCUAU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCC(C1)N(C)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


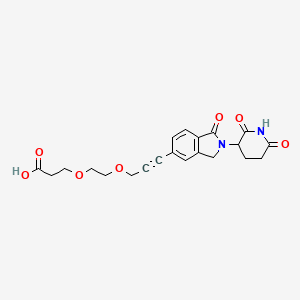
![N-(5-aminopentyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B14770886.png)


![acetic acid;(3S)-3-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B14770894.png)

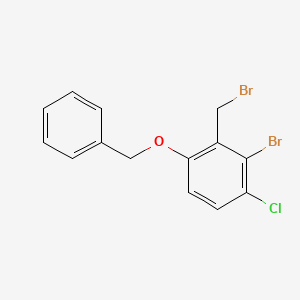

![1H-Azepine-1-acetamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-thiazolylcarbonyl)butyl]hexahydro-2-oxo-3-[[(phenylmethyl)sulfonyl]amino]-, (3S)-](/img/structure/B14770915.png)
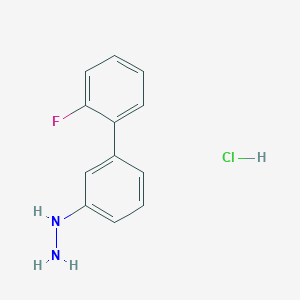
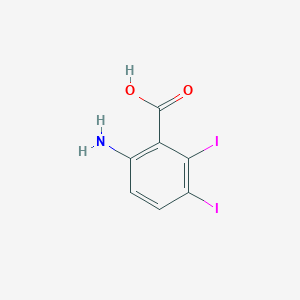
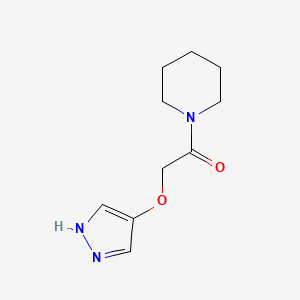
![n-Allyl-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B14770948.png)

